molecular formula C7H11NO2 B8685426 2-(2,5-Dimethyl-4-oxazolyl)ethanol CAS No. 103788-66-5

2-(2,5-Dimethyl-4-oxazolyl)ethanol

Cat. No.: B8685426
CAS No.: 103788-66-5
M. Wt: 141.17 g/mol
InChI Key: KPEQEVVZYHFYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethyl-4-oxazolyl)ethanol is a heterocyclic compound featuring an oxazole ring substituted with methyl groups at positions 2 and 5, and an ethanol moiety at position 3. Oxazole derivatives are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Properties

CAS No.

103788-66-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-(2,5-dimethyl-1,3-oxazol-4-yl)ethanol

InChI

InChI=1S/C7H11NO2/c1-5-7(3-4-9)8-6(2)10-5/h9H,3-4H2,1-2H3

InChI Key

KPEQEVVZYHFYKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)CCO

Origin of Product

United States

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structure: Contains a phenoxyethoxy chain instead of an oxazole ring. The bulky tetramethylbutyl group on the phenyl ring increases hydrophobicity.
  • Key Differences : The absence of a heterocyclic ring reduces electron-deficient character, altering reactivity in nucleophilic substitutions. The extended ethoxy chain may enhance flexibility but reduce thermal stability compared to rigid oxazole systems .

1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone (CAS 88309-30-2)

  • Structure : Features a partially saturated (4,5-dihydro) oxazole ring with a ketone group.
  • Key Differences: The dihydro-oxazole ring increases stability against ring-opening reactions. The ketone group introduces electrophilic reactivity, contrasting with the nucleophilic hydroxyl group in the ethanol-substituted target compound .

4-Ethyl-4,5-dihydro-4-(hydroxymethyl)-2-oxazoleethanol (CAS 62203-37-6)

  • Structure : Includes a hydroxymethyl group on a dihydro-oxazole ring and an ethyl substituent.
  • Key Differences : The hydroxymethyl group enhances hydrophilicity, while the ethyl group contributes to lipophilicity. The dihydro structure may reduce aromaticity, affecting π-π stacking interactions in biological systems compared to the fully aromatic target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups
This compound Not reported Moderate polarity (ethanol chain) Oxazole, methyl, ethanol
3-(Substitutedphenyl)-Δ²-isoxazoline () 138 Low in water (Cl substituents) Isoxazoline, acetyloxy
1-(4,5-Dihydro-oxazolyl)ethanone Not reported Higher in organic solvents Dihydro-oxazole, ketone
  • Analysis: The target compound’s ethanol group likely improves aqueous solubility relative to chlorinated isoxazolines () but may be less lipophilic than dihydro-oxazole ketones .

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